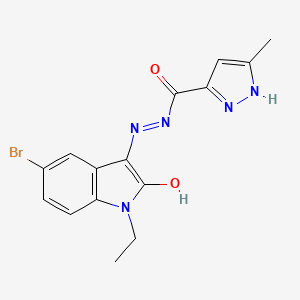![molecular formula C22H23NO2 B6136467 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6136467.png)
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as DMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMC is a versatile molecule that has been studied for its potential use in various applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations of using 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One potential application is its use as a fluorescent probe for imaging applications. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. Further research is needed to fully understand the mechanism of action of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione and its potential use in various applications.
Métodos De Síntesis
The synthesis of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with diphenylmethanimine in the presence of a catalyst. The reaction yields 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
2-(benzhydryliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(2)13-19(24)18(20(25)14-22)15-23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,21,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSWQFYMUHHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzhydryliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![3-methyl-4-(4-propoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6136413.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136432.png)
![4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)

![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)